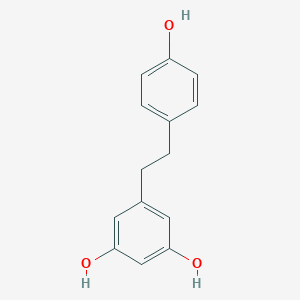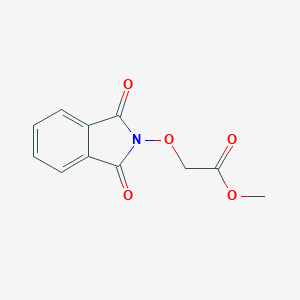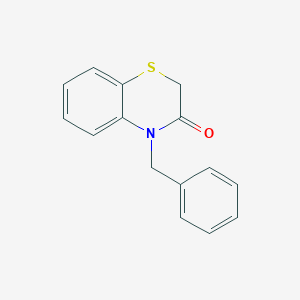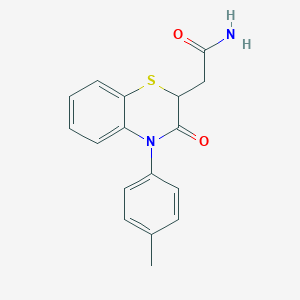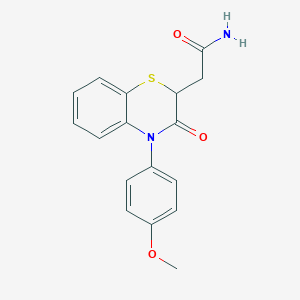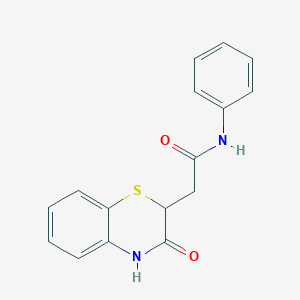![molecular formula C9H18N4S B186867 1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione CAS No. 112919-47-8](/img/structure/B186867.png)
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione, commonly known as TST, is a heterocyclic compound with a spirocyclic structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TST is a promising candidate for drug discovery, as it exhibits a wide range of biological activities and can be easily synthesized.
Mechanism Of Action
The exact mechanism of action of TST is not fully understood. However, it is believed that TST exerts its biological activity by interacting with various enzymes and proteins. TST has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TST has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical And Physiological Effects
TST has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. TST has also been shown to exhibit anti-inflammatory activity, which can help reduce inflammation in the body. In addition, TST has been shown to exhibit antitumor activity, which can help prevent the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
TST has several advantages for use in lab experiments. It can be easily synthesized using simple and inexpensive starting materials. TST also exhibits a wide range of biological activities, which makes it a promising candidate for drug discovery. However, TST also has some limitations. It is relatively unstable and can decompose under certain conditions. In addition, TST can exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on TST. One area of research is the development of TST-based metal complexes for use in materials science. These complexes have the potential to be used as catalysts for various chemical reactions. Another area of research is the development of TST-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of TST and its potential applications in various fields.
Synthesis Methods
TST can be synthesized by a variety of methods, including the reaction of thiosemicarbazide with a ketone or aldehyde, followed by cyclization with formaldehyde. The reaction conditions can be optimized to obtain a high yield of TST. Other methods include the reaction of thiosemicarbazide with a dihaloalkane and the reaction of thiosemicarbazide with an isocyanate.
Scientific Research Applications
TST has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. TST has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. In addition, TST has been studied for its potential use in materials science, as it can be used as a ligand for metal complexes.
properties
CAS RN |
112919-47-8 |
|---|---|
Product Name |
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione |
Molecular Formula |
C9H18N4S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1,2,4,5-tetrazaspiro[5.7]tridecane-3-thione |
InChI |
InChI=1S/C9H18N4S/c14-8-10-12-9(13-11-8)6-4-2-1-3-5-7-9/h12-13H,1-7H2,(H2,10,11,14) |
InChI Key |
PXSOVNBCEHOJAT-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
Canonical SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



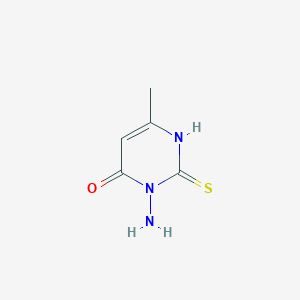
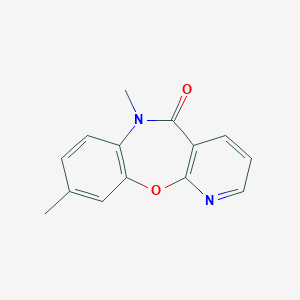
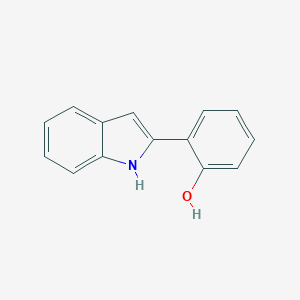
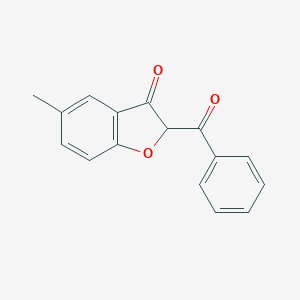
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
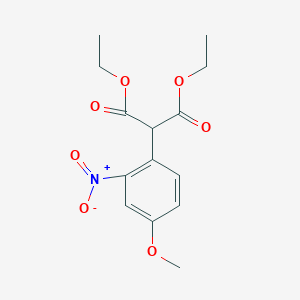
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
